molecular formula C26H27N3O4S B2614569 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 946219-62-1

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

Numéro de catalogue B2614569
Numéro CAS: 946219-62-1
Poids moléculaire: 477.58
Clé InChI: BHVZIJCQXCCBOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, also known as BMS-794833, is a small molecule inhibitor that has been developed to target the protein kinase B-Raf. This protein kinase is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation. BMS-794833 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

Applications De Recherche Scientifique

Urease Inhibitors and Gastric/Urinary Tract Infections

Urease is an enzyme that catalyzes the hydrolysis of urea, which is implicated in serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Studies have focused on various groups of urease inhibitors, including compounds similar to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, for their potential applications in treating these infections. One clinically used urease inhibitor, acetohydroxamic acid, has shown severe side effects, indicating a need for new compounds with improved profiles (Kosikowska & Berlicki, 2011).

Uremic Toxins and Chronic Kidney Disease

Protein-bound uremic toxins such as indoxyl sulfate and p-cresyl sulfate have been extensively studied for their biologic effects. Compounds structurally related to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea have been explored for their potential to mitigate the accumulation of these toxins, which are difficult to remove by conventional dialysis and contribute to the progression of chronic kidney disease and related complications by inducing oxidative stress and inflammation (Vanholder et al., 2014).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and interactions of compounds like 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is crucial for drug development. These compounds often exhibit complex interactions with cytochrome P450 isoforms, affecting their metabolism and potentially leading to drug-drug interactions. This area of research helps in predicting the metabolic pathways and safety profiles of new drug candidates (Khojasteh et al., 2011).

Antioxidant Activity and Free Radical Scavenging

The antioxidant capacity of compounds, including those structurally related to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, is a significant area of research, especially in the context of oxidative stress-related diseases. Various assays, such as ABTS and DPPH, are used to evaluate the antioxidant activity of these compounds, indicating their potential therapeutic applications in conditions caused by oxidative damage (Ilyasov et al., 2020).

Propriétés

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-19-25(23-10-6-7-11-24(23)29(19)18-20-8-4-3-5-9-20)34(31,32)17-16-27-26(30)28-21-12-14-22(33-2)15-13-21/h3-15H,16-18H2,1-2H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVZIJCQXCCBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.